

Application Notes: 2-Chloro-6-nitrotoluene in Dye Manufacturing

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Compound of Interest		
Compound Name:	2-Chloro-6-nitrotoluene	
Cat. No.:	B1664060	Get Quote

Introduction

2-Chloro-6-nitrotoluene is a key chemical intermediate, primarily utilized in the synthesis of various dyes, particularly azo dyes.[1][2][3] Its chemical structure, featuring a nitro group, a chlorine atom, and a methyl group on a benzene ring, provides multiple reactive sites for building complex dye molecules.[4] The typical synthetic pathway involves the initial production of **2-Chloro-6-nitrotoluene**, followed by its reduction to form an aniline derivative, which then serves as a diazo component in azo coupling reactions to produce a range of colored compounds.

Core Synthetic Pathway

The transformation of **2-Chloro-6-nitrotoluene** into a dye intermediate follows a well-established two-step process:

- Reduction of the Nitro Group: The nitro group of 2-Chloro-6-nitrotoluene is reduced to an amino group (-NH2), yielding 6-chloro-o-toluidine (also known as 3-chloro-2-methylaniline).
 [1][5] This transformation is typically achieved through catalytic hydrogenation.[5]
- Diazotization and Azo Coupling: The resulting 6-chloro-o-toluidine is then used as a diazo component. It is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then coupled with a suitable coupling component (e.g., phenols, naphthols, or aromatic amines) to form the final azo dye.[1][6] The specific coupling partner determines the final color and properties of the



dye. 6-chloro-o-toluidine is specifically mentioned as the precursor to "Fast Scarlet TR Base," indicating its use in producing scarlet and red dyes.[1]

Data and Physical Properties

The physical and chemical properties of **2-Chloro-6-nitrotoluene** are crucial for its handling and use in synthesis.

Table 1: Physical and Chemical Properties of 2-Chloro-6-nitrotoluene

Property	Value	References	
CAS Number	83-42-1	[7]	
Molecular Formula	C7H6CINO2 [1][4]		
Molecular Weight	171.58 g/mol	[1][7]	
Appearance	White to orange powder or lump		
Melting Point	34-37.5 °C	[1][8][9]	

| Boiling Point | 238 °C |[1][8][9] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-nitrotoluene via Chlorination of o-Nitrotoluene

This protocol describes the direct chlorination of o-nitrotoluene to produce **2-Chloro-6-nitrotoluene**. The process yields a mixture of isomers, with the desired **2-chloro-6-nitrotoluene** being the major product.[1][9]

Materials:

- o-Nitrotoluene (dried)
- Iron shavings or Thionyl chloride (catalyst)[2][8]



- Chlorine gas (dry)
- Apparatus: 500-mL round-bottom flask, mechanical stirrer, gas inlet tube, condenser, vacuum distillation setup.

Procedure:

- Place 137 g of carefully dried o-nitrotoluene and 20 g of steel turnings (catalyst) into a 500-mL round-bottom flask equipped with a mechanical stirrer and gas inlet.[8]
- While stirring vigorously, pass dry chlorine gas into the mixture. The temperature will rise to approximately 40°C.[8]
- Continue the chlorine gas introduction until the total weight of the reaction mixture has increased by exactly 38 g. This process typically takes about three hours.[8]
- Once the reaction is complete, allow the mixture to stand and then filter it to remove the iron sludge.[8]
- The crude product is then purified by vacuum distillation.[8][9] Collect the fraction boiling between 107-114°C at 11 mm Hg.[8]

Expected Outcome: The yield is approximately 94%.[8] The final product will contain about 10% of 2,5- and 2,5,6-derivative impurities.[8] The chlorination of 2-nitrotoluene typically yields a mixture of 6-chloro (80%) and 4-chloro (20%) isomers.[1][9]

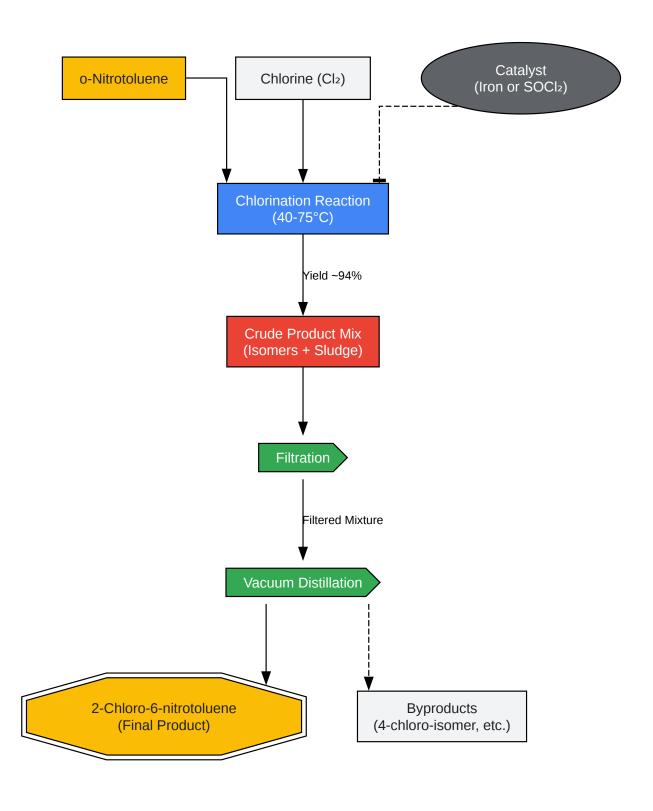
Table 2: Synthesis of **2-Chloro-6-nitrotoluene** - Reaction Parameters



Parameter	Value	References	
Starting Material	o-Nitrotoluene	[2][8]	
Catalyst	Iron (steel shavings) or Thionyl Chloride	[2][8]	
Reaction Temperature	40°C to 75°C	[2][8]	
Major Product	2-Chloro-6-nitrotoluene (~80% of isomers)	[1][9]	
Major Byproduct	4-Chloro-2-nitrotoluene (~20% of isomers)	[1][9]	
Purification	Vacuum Distillation	[1][8][9]	

| Approximate Yield | 94% (crude) |[8] |





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Caption: Experimental workflow for the synthesis of **2-Chloro-6-nitrotoluene**.



Protocol 2: Catalytic Hydrogenation of 2-Chloro-6nitrotoluene

This protocol details the reduction of **2-Chloro-6-nitrotoluene** to 3-chloro-2-methylaniline (6-chloro-o-toluidine) using a Palladium-on-Carbon (Pd/C) catalyst under solvent-free conditions. [5]

Materials:

- 2-Chloro-6-nitrotoluene (2-CNT)
- Palladium on activated carbon (Pd/C) catalyst
- Hydrogen (H₂) gas
- Apparatus: High-pressure reactor (autoclave) with stirring and temperature control.

Procedure:

- Load the **2-Chloro-6-nitrotoluene** and the Pd/C catalyst into the high-pressure reactor.
- Seal the reactor and purge it with hydrogen gas to remove air.
- Pressurize the reactor with hydrogen gas to 1 MPa.[5]
- Heat the reactor to 353 K (80°C) while stirring at 1200 rpm.[5]
- Maintain these conditions until the reaction is complete (monitor by TLC or GC). The reaction shows high selectivity with minimal dehalogenation.[5]
- After completion, cool the reactor, carefully vent the hydrogen gas, and filter the reaction mixture to remove the Pd/C catalyst.
- The resulting product, 3-chloro-2-methylaniline, can be used directly or purified further if necessary.

Expected Outcome: The reaction exhibits very high selectivity, with the yield of the dehalogenation side product being less than 1.2%.[5]



Table 3: Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

Parameter	Optimal Condition	Outcome	Reference
Catalyst	Palladium on Carbon (Pd/C)	High Selectivity	[5]
Temperature	353 K (80°C)	Favorable Reaction Rate	[5]
H₂ Pressure	1 MPa	Favorable Reaction Rate	[5]
Stirring Speed	1200 rpm	Ensures good mixing	[5]

| Selectivity | >98.8% for 3-chloro-2-methylaniline | Low dehalogenation (<1.2%) |[5] |

Protocol 3: General Procedure for Azo Dye Synthesis

This protocol provides a general method for preparing an azo dye using 6-chloro-o-toluidine as the diazo component.

Materials:

- 6-chloro-o-toluidine (prepared in Protocol 2)
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- A coupling agent (e.g., 2-naphthol, R-salt)
- Sodium hydroxide (NaOH)
- Ice
- Apparatus: Beakers, magnetic stirrer, thermometer.

Procedure:

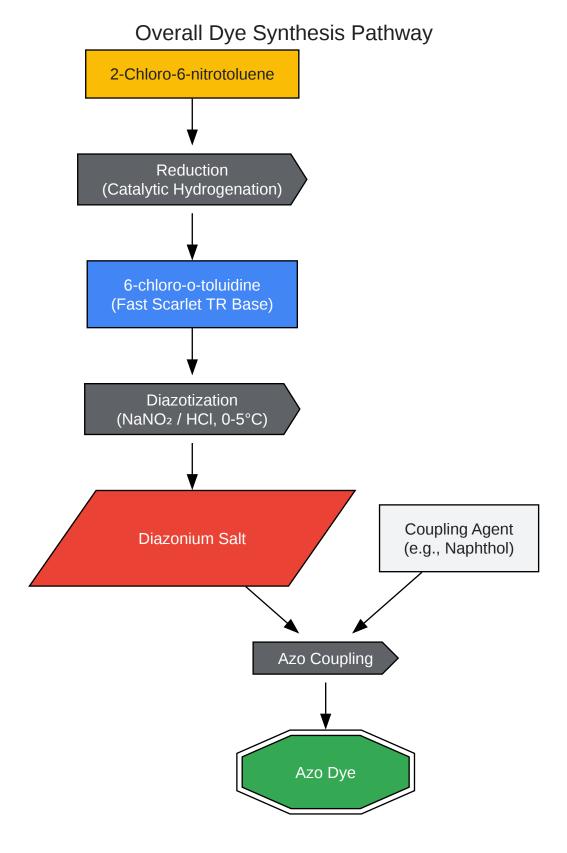
Methodological & Application





- Diazotization: a. Dissolve 6-chloro-o-toluidine in a mixture of hydrochloric acid and water. b.
 Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C. d. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
- Coupling: a. In a separate beaker, dissolve the chosen coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution. b. Cool this coupling solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. d. A colored precipitate (the azo dye) will form immediately. e. Continue stirring in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
- Isolation: a. Collect the precipitated dye by filtration. b. Wash the dye with cold water to remove any unreacted salts. c. Dry the dye in an oven at a suitable temperature.





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Caption: Logical relationship in the synthesis of azo dyes from 2-Chloro-6-nitrotoluene.



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